Cas no 49812-93-3 (2-Naphthalenamine,1,2,3,4-tetrahydro-, hydrochloride (1:1))

2-Naphthalenamine,1,2,3,4-tetrahydro-, hydrochloride (1:1) structure
49812-93-3 structure
Product Name:2-Naphthalenamine,1,2,3,4-tetrahydro-, hydrochloride (1:1)
CAS No:49812-93-3
MF:C10H14ClN
MW:183.677861690521
CID:325669
PubChem ID:12924835
Update Time:2025-04-19

2-Naphthalenamine,1,2,3,4-tetrahydro-, hydrochloride (1:1) Chemical and Physical Properties

Names and Identifiers

    • 2-Naphthalenamine,1,2,3,4-tetrahydro-, hydrochloride (1:1)
    • 1,2,3,4-TETRAHYDRO-NAPHTHALEN-2-YLAMINE HYDROCHLORIDE
    • 2-NAPHTHALENAMINE, 1,2,3,4-TETRAHYDRO-, HYDROCHLORIDE
    • 2-NaphthalenaMine,1,2,3,4-tetrahydro-, hydrochloride (9CI)
    • SY031850
    • DS-12507
    • AKOS015900195
    • 2-Amino-1,2,3,4-tetrahydronaphthalene HCl
    • SCHEMBL756199
    • CS-W006188
    • 2-Naphthalenamine,2,3,4-tetrahydro-, hydrochloride
    • J-503756
    • EN300-61577
    • 1,3,4-Tetrahydro-2-naphthylamine hydrochloride
    • AKOS005145941
    • AM20030159
    • 2-Aminotetralin hydrochloride, (+/-)-
    • (+/-)-2-AMINOTETRALIN HYDROCHLORIDE
    • SCHEMBL3053039
    • PRESSINOICACID
    • DTXSID00952176
    • 1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride
    • SB34266
    • 2-Amino-1,2,3,4-tetrahydronaphthalene hydrochloride
    • Z992716772
    • 2-amino-1,2,3,4-tetrahydronaphthalenehydrochloride
    • CHEMBL534451
    • 1,2,3,4-Tetrahydro-2-naphthylamine hydrochloride
    • FT-0651436
    • 1,2,3,4-Tetrahydro-naphthalen-2-ylamine, HCl
    • 1,2,3,4-Tetrahydronaphthalen-2-amine--hydrogen chloride (1/1)
    • NSC-52717
    • 1,2,3,4-Tetrahydronaphthalen-2-ylamine HCl
    • 2-Naphthylamine,2,3,4-tetrahydro-, hydrochloride
    • JTT4JX9GU8
    • 1743-01-7
    • 49812-93-3
    • 1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
    • 2-AMINOTETRALIN HYDROCHLORIDE
    • 2-naphthalenamine, 1,2,3,4-tetrahydro-, hydrochloride (1:1)
    • MFCD00798882
    • 1,2,3,4-tetrahydro-2-Naphthalenamine hydrochloride
    • NSC52717
    • Inchi: 1S/C10H13N.ClH/c11-10-6-5-8-3-1-2-4-9(8)7-10;/h1-4,10H,5-7,11H2;1H
    • InChI Key: FJQOAYUXVCSSQR-UHFFFAOYSA-N
    • SMILES: Cl.NC1CC2C=CC=CC=2CC1

Computed Properties

  • Exact Mass: 183.08162
  • Monoisotopic Mass: 183.081
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 133
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26A^2

Experimental Properties

  • Density: 1.023
  • Boiling Point: 249.6°Cat760mmHg
  • Flash Point: 110.8°C
  • PSA: 26.02
  • LogP: 3.00490
Recommended suppliers
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk